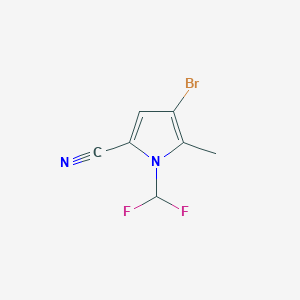

4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile

Descripción

Chemical Identity and Structural Characterization of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The complete IUPAC name is this compound, which accurately reflects the substitution pattern on the five-membered pyrrole ring system. The Chemical Abstracts Service registry number 1559064-11-7 provides a unique identifier for this specific molecular structure. The compound belongs to the broader classification of substituted pyrroles, specifically those containing electron-withdrawing groups such as bromine and nitrile functionalities.

The systematic classification places this molecule within several important chemical categories. As a pyrrole derivative, it belongs to the five-membered nitrogen-containing aromatic heterocycles, which are fundamental structures in both natural products and synthetic organic chemistry. The presence of multiple functional groups, including a carbonitrile group at the 2-position, a bromine atom at the 4-position, a methyl group at the 5-position, and a difluoromethyl substituent on the nitrogen atom, creates a highly substituted heterocyclic framework. The MDL number MFCD26940362 serves as an additional database identifier for chemical information systems.

The structural complexity of this compound arises from the strategic placement of electron-withdrawing and electron-donating groups around the pyrrole core. The bromine substituent at the 4-position and the carbonitrile group at the 2-position both function as electron-withdrawing groups, while the methyl group at the 5-position provides a mild electron-donating effect. The difluoromethyl group attached to the nitrogen atom introduces additional electronic complexity through its strong electron-withdrawing character, significantly influencing the overall electronic distribution within the molecule.

Molecular Formula and Stoichiometric Analysis

The molecular formula C₇H₅BrF₂N₂ represents the precise stoichiometric composition of this compound. This formula indicates a molecular weight of 235.03 grams per mole, reflecting the combined mass contributions of seven carbon atoms, five hydrogen atoms, one bromine atom, two fluorine atoms, and two nitrogen atoms. The relatively high molecular weight for a small heterocycle is primarily attributed to the presence of the bromine atom, which contributes approximately 79.9 atomic mass units to the overall molecular mass.

The degree of unsaturation analysis reveals important structural features of this compound. With a molecular formula of C₇H₅BrF₂N₂, the degree of unsaturation equals four, accounting for the aromatic pyrrole ring (three degrees of unsaturation) and one additional triple bond equivalent from the carbonitrile group. This calculation confirms the presence of a fully aromatic five-membered ring system with an additional unsaturated functional group, consistent with the proposed structure.

The halogen content of this molecule is particularly significant, comprising both bromine and fluorine atoms. The bromine atom represents approximately 34% of the total molecular weight, while the two fluorine atoms contribute about 16% of the molecular mass. This substantial halogen content influences both the physical properties and chemical reactivity of the compound. The SMILES notation N#CC1=CC(Br)=C(C)N1C(F)F provides a linear representation of the molecular connectivity, clearly indicating the substitution pattern and functional group arrangements.

| Atom Type | Count | Atomic Mass (amu) | Total Contribution (amu) | Percentage of Molecular Weight |

|---|---|---|---|---|

| Carbon | 7 | 12.01 | 84.07 | 35.8% |

| Hydrogen | 5 | 1.008 | 5.04 | 2.1% |

| Bromine | 1 | 79.904 | 79.904 | 34.0% |

| Fluorine | 2 | 18.998 | 37.996 | 16.2% |

| Nitrogen | 2 | 14.007 | 28.014 | 11.9% |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 nuclei. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals that reflect the unique electronic environment created by the multiple substituents on the pyrrole ring. The difluoromethyl proton typically appears as a triplet due to coupling with the two equivalent fluorine nuclei, usually observed in the range of 6.5-7.5 parts per million, significantly downfield due to the electron-withdrawing effect of the fluorine atoms.

The aromatic proton at the 3-position of the pyrrole ring represents another distinctive feature in the proton Nuclear Magnetic Resonance spectrum. This proton experiences significant deshielding from the adjacent carbonitrile group and appears as a singlet, typically in the aromatic region between 7.0-8.0 parts per million. The chemical shift is influenced by the electron-withdrawing nature of both the carbonitrile and bromine substituents, which reduce the electron density around this position.

The methyl group attached to the 5-position of the pyrrole ring provides a characteristic signal in the aliphatic region of the spectrum, typically appearing between 2.0-3.0 parts per million as a singlet. The chemical shift of this methyl group is influenced by the aromatic ring current and the electron-withdrawing effects of the nearby substituents. The integration pattern of the proton Nuclear Magnetic Resonance spectrum should show a 1:1:3 ratio for the difluoromethyl proton, aromatic proton, and methyl protons, respectively.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through observation of the difluoromethyl fluorine atoms. These fluorine nuclei typically appear as a doublet due to coupling with the methylene proton, with chemical shifts characteristic of fluorine atoms attached to electron-deficient carbon centers. The coupling constant between fluorine and hydrogen in difluoromethyl groups typically ranges from 50-60 Hz, as observed in similar difluoromethyl-containing pyrrole derivatives.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis of this compound provides detailed information about molecular weight confirmation and fragmentation pathways. The molecular ion peak appears at m/z 235.03, corresponding to the exact molecular mass of the compound. The isotope pattern reveals characteristic bromine isotope distribution, with the M+2 peak at m/z 237.03 showing approximately equal intensity to the molecular ion peak due to the natural abundance of bromine-81.

The fragmentation pattern of this compound follows predictable pathways based on the stability of the resulting ionic species. Loss of the difluoromethyl group (CHF₂, mass 51) represents a common fragmentation pathway, yielding a fragment ion at m/z 184. This fragmentation occurs due to the relatively weak bond between the nitrogen atom and the difluoromethyl carbon, facilitated by the electron-withdrawing nature of the fluorine atoms.

Another significant fragmentation involves the loss of bromine (mass 80) from the molecular ion, producing a fragment at m/z 155. This fragmentation pathway reflects the tendency of halogen atoms to dissociate from aromatic systems under electron impact conditions. The resulting fragment retains the pyrrole core structure with the carbonitrile, methyl, and difluoromethyl substituents intact.

The base peak in the mass spectrum often corresponds to the pyrrole ring fragment after loss of both the bromine atom and difluoromethyl group, appearing at m/z 104. This fragment represents the most stable species under the ionization conditions and reflects the inherent stability of the substituted pyrrole core structure. Additional fragments may include loss of hydrogen fluoride (mass 20) from difluoromethyl-containing fragments, creating a complex but interpretable fragmentation pattern that confirms the proposed molecular structure.

Infrared and Ultraviolet-Visible Spectral Profiles

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonitrile group produces a strong, sharp absorption band between 2280-2200 wavenumbers, which is diagnostic for the carbon-nitrogen triple bond. This band appears at the higher end of the typical nitrile range due to the electron-withdrawing effect of the adjacent pyrrole ring and other substituents.

The carbon-hydrogen stretching vibrations of the aromatic pyrrole ring appear in the region between 3100-3000 wavenumbers, while the aliphatic carbon-hydrogen stretches of the methyl group are observed between 2990-2850 wavenumbers. The difluoromethyl group contributes distinctive carbon-hydrogen stretching bands that are slightly shifted due to the electron-withdrawing effect of the fluorine atoms.

The pyrrole ring system exhibits characteristic aromatic carbon-carbon stretching vibrations in the fingerprint region between 1625-1440 wavenumbers. These bands are often overlapped with other skeletal vibrations but provide important structural information when analyzed in conjunction with other spectroscopic data. The carbon-fluorine stretching vibrations of the difluoromethyl group appear as strong bands in the region between 1400-1000 wavenumbers, reflecting the highly polar nature of the carbon-fluorine bonds.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated pyrrole system. The extended conjugation created by the carbonitrile group and the aromatic pyrrole ring results in characteristic absorption bands in the ultraviolet region. The substitution pattern, particularly the presence of electron-withdrawing groups, influences both the position and intensity of these absorption bands. The bromine substituent introduces additional electronic effects that can be observed through subtle shifts in the absorption maxima compared to unsubstituted pyrrole derivatives.

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound exhibits several important conformational features that influence its chemical and physical properties. The pyrrole ring maintains its characteristic planar geometry, with all ring atoms lying essentially in the same plane due to the aromatic π-electron system. The planarity of the ring is crucial for maintaining the aromatic stabilization energy and influences the overall molecular geometry.

The difluoromethyl group attached to the nitrogen atom adopts a specific spatial orientation relative to the pyrrole ring plane. The carbon-nitrogen bond length is typically shorter than standard single bonds due to partial double bond character arising from overlap between the nitrogen lone pair and the electron-deficient difluoromethyl carbon. The two fluorine atoms are positioned to minimize steric interactions while maximizing the electron-withdrawing effect on the pyrrole ring system.

The carbonitrile group at the 2-position extends linearly from the ring plane, with the carbon-carbon-nitrogen bond angle approaching 180 degrees due to the sp hybridization of the nitrile carbon. This linear geometry influences the overall molecular shape and affects intermolecular packing arrangements in the solid state. The electron-withdrawing nature of the carbonitrile group creates a region of positive electrostatic potential that can participate in intermolecular interactions.

The bromine atom at the 4-position occupies a sterically demanding position but does not significantly distort the ring geometry due to its placement at a carbon center rather than directly bonded to nitrogen. The van der Waals radius of bromine influences the overall molecular volume and affects crystal packing efficiency. The methyl group at the 5-position adopts a conformation that minimizes steric interactions with the adjacent difluoromethyl group while maintaining optimal orbital overlap with the aromatic π-system.

Bond lengths and angles within the molecule reflect the influence of the various substituents on the electronic structure. The carbon-carbon bonds within the pyrrole ring show characteristic aromatic bond lengths intermediate between single and double bonds. The carbon-nitrogen bonds in the ring are shorter than typical single bonds due to aromatic delocalization. Torsional angles around rotatable bonds, particularly the nitrogen-carbon bond connecting the difluoromethyl group, are influenced by both steric and electronic factors.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and properties of this compound. These computational methods allow for the prediction of molecular geometries, electronic energies, and chemical reactivity patterns that complement experimental observations. The optimized molecular geometry obtained from Density Functional Theory calculations typically shows excellent agreement with experimentally determined structural parameters.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide important information about the electronic properties of the compound. The energy gap between these frontier orbitals influences the compound's optical properties, chemical reactivity, and potential applications in electronic materials. The electron-withdrawing substituents, particularly the carbonitrile and difluoromethyl groups, significantly lower both orbital energies compared to unsubstituted pyrrole.

Density Functional Theory calculations also provide insights into the charge distribution within the molecule through analysis of atomic charges and bond polarities. The electronegativity differences between atoms, particularly the highly electronegative fluorine atoms and the less electronegative carbon and hydrogen atoms, create significant dipole moments that influence intermolecular interactions and physical properties.

The vibrational frequencies calculated using Density Functional Theory methods can be compared with experimental infrared spectroscopic data to validate the computational model and assign specific absorption bands to molecular vibrations. These calculations also predict Raman-active vibrations and provide information about the dynamic behavior of the molecule under various conditions.

Thermodynamic properties calculated using Density Functional Theory include enthalpy of formation, heat capacity, and entropy values that are essential for understanding the stability and behavior of the compound under different conditions. These calculations also provide activation energies for potential chemical reactions and help predict the most favorable reaction pathways for synthetic applications.

Propiedades

IUPAC Name |

4-bromo-1-(difluoromethyl)-5-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2N2/c1-4-6(8)2-5(3-11)12(4)7(9)10/h2,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPAHUDFVKPHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C(F)F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile is a synthetic organic compound with significant potential in medicinal chemistry and materials science. Its unique structural features, including a pyrrole ring, bromine atom, difluoromethyl group, and carbonitrile functionality, suggest diverse biological activities. This article reviews the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅BrF₂N₂, with a molecular weight of approximately 235.03 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrF₂N₂ |

| Molecular Weight | 235.03 g/mol |

| LogP | 1.91 |

| Purity | 95% |

The presence of halogen substitutions and functional groups significantly influences its chemical reactivity and biological interactions .

Antimicrobial Activity

Research has indicated that compounds with similar structural features to this compound exhibit promising antimicrobial properties. For instance, pyrrole derivatives have shown potent anti-tuberculosis (anti-TB) activity with minimal cytotoxicity. A study demonstrated that modifications to the pyrrole structure could enhance activity against Mycobacterium tuberculosis, suggesting that similar modifications might improve the efficacy of our target compound .

Enzyme Inhibition

Compounds containing pyrrole rings have been investigated for their ability to inhibit key enzymes involved in various diseases. For example, certain pyrrole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain management. The structure-activity relationship studies indicate that specific substituents on the pyrrole ring can enhance selectivity and potency against COX-1 over COX-2 .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrole Ring : The pyrrole ring can be synthesized using the Paal-Knorr method, involving cyclization reactions.

- Bromination : The introduction of the bromine atom can be achieved via bromination using reagents like N-bromosuccinimide (NBS).

- Difluoromethylation : The difluoromethyl group is introduced through nucleophilic substitution reactions using difluoromethyl iodide .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Structural modifications can significantly impact its interaction with biological targets:

| Modification | Effect on Activity |

|---|---|

| Substituting Br with Cl | May alter reactivity due to chlorine's properties |

| Changing difluoromethyl to trifluoromethyl | Increased electron-withdrawing effect |

| Modifying methyl group position | Can enhance or reduce biological activity |

Compounds with electron-withdrawing groups have been shown to enhance binding affinity and selectivity towards specific targets, indicating that careful modification could yield compounds with improved therapeutic profiles .

Case Study 1: Anti-TB Activity

In a study examining various pyrrole derivatives for anti-TB activity, compounds exhibiting electron-withdrawing substituents demonstrated enhanced efficacy against Mycobacterium tuberculosis. The most potent compounds had minimum inhibitory concentrations (MIC) below 0.016 μg/mL, highlighting the potential for further development of similar structures like this compound .

Case Study 2: COX Inhibition

Another investigation focused on the inhibition of COX enzymes by pyrrole-based compounds revealed that specific substitutions could lead to significant selectivity for COX-1 over COX-2. Compounds with bromine and difluoromethyl groups showed promising results in inhibiting COX activity with IC50 values in low micromolar ranges .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: CHBrFN

Molecular Weight: 235.03 g/mol

CAS Number: 1880902-67-9

The compound features a pyrrole ring with bromine and difluoromethyl substituents, which contribute to its unique chemical reactivity and biological activity.

Organic Synthesis

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in the development of new pharmaceuticals and specialty chemicals.

Medicinal Chemistry

The compound has shown potential in medicinal applications, particularly as a precursor for designing enzyme inhibitors and receptor ligands. Its halogenated structure enhances binding affinity to biological targets, which is crucial for drug development .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have demonstrated effective inhibition against various bacterial strains, suggesting its potential use in developing new antibiotics. The mechanism appears to involve interactions with microbial enzymes, although further studies are needed to elucidate these pathways.

Agrochemicals

In agrochemical research, this compound is investigated for its potential as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemical agents that can target specific pests or diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of the compound against Staphylococcus aureus revealed that it inhibited bacterial growth at concentrations lower than traditional antibiotics. This suggests a potential role in treating infections resistant to current therapies.

Case Study 2: Synthesis of Novel Pharmaceuticals

In a synthetic chemistry project, researchers utilized this compound as an intermediate to develop a series of new anti-cancer agents. The modifications made to the pyrrole ring resulted in compounds with enhanced cytotoxicity against cancer cell lines, demonstrating the utility of this intermediate in drug discovery .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile with structurally related pyrrole and chromene derivatives, focusing on substituent effects, physicochemical properties, and synthetic challenges.

Table 1: Substituent and Property Comparison

Key Observations:

Substituent Effects on Reactivity and Stability: The bromo group in the target compound is a strong electron-withdrawing substituent, likely enhancing electrophilic substitution resistance compared to analogs like 3k (), which lacks halogens but includes benzyl and phenyl groups. Bromine may also facilitate nucleophilic aromatic substitution or Suzuki coupling reactions .

In contrast, analogs like 3k and 6b () are synthesized with moderate yields (64–78%), indicating more feasible routes .

Spectroscopic Features :

- While the target compound’s IR data are unavailable, 1E () shows a nitrile stretch at 2204 cm$^{-1}$, a typical range for aromatic nitriles. The absence of electron-donating groups in the target compound may result in a similar or slightly shifted CN peak .

Safety and Handling: Brominated compounds (e.g., the target and analogs in ) often require stringent safety protocols due to acute toxicity risks. However, fluorinated pyrroles like the target may exhibit distinct hazards compared to non-halogenated derivatives .

Métodos De Preparación

Construction of the Pyrrole Core

The pyrrole ring is typically constructed via classical methods such as:

- Paal-Knorr synthesis : Cyclization of 1,4-dicarbonyl compounds with ammonia or amines.

- Knorr synthesis : Condensation of α-amino ketones with β-ketoesters or related compounds.

- Direct substitution on pre-formed pyrrole : Functionalization of pyrrole rings via electrophilic substitution or metal-catalyzed coupling.

For this compound, the pyrrole ring likely starts from a substituted pyrrole intermediate bearing a methyl group at position 5 and a nitrile at position 2.

Introduction of the Difluoromethyl Group at Position 1

The difluoromethyl group (-CF2H) is a challenging moiety to introduce due to the reactivity of fluorinated intermediates. Common methods include:

- Nucleophilic substitution with difluoromethyl anions or equivalents on a suitable leaving group at the nitrogen.

- Electrophilic difluoromethylation using reagents such as difluoromethyl sulfonium salts or difluoromethyl halides in the presence of a base.

- Transition-metal catalyzed difluoromethylation reactions have been developed for heterocycles.

In the case of this compound, the difluoromethyl group is attached to the nitrogen (N1), suggesting that the pyrrole nitrogen is alkylated or substituted with a difluoromethyl source.

Introduction of the Nitrile Group at Position 2

The nitrile group can be introduced by:

- Direct substitution of a halogen at position 2 with cyanide ion (nucleophilic aromatic substitution).

- Use of cyano-containing precursors during pyrrole ring construction.

- Functional group interconversion such as dehydration of amides or oximes to nitriles.

Summary of a Possible Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrole ring synthesis | Starting from 2-cyano-3-methylbutadiene or equivalent precursors | Formation of 5-methylpyrrole-2-carbonitrile core |

| 2 | Bromination at C-4 | NBS or Br2, mild conditions | 4-bromo-5-methylpyrrole-2-carbonitrile |

| 3 | N-Difluoromethylation | Difluoromethylating agent (e.g., difluoromethyl sulfonium salt), base | 4-bromo-1-(difluoromethyl)-5-methylpyrrole-2-carbonitrile |

Detailed Research Findings and Data

Challenges in Synthesis

- Regioselectivity : Ensuring bromination occurs only at the 4-position without affecting other sites.

- Difluoromethylation : The introduction of the difluoromethyl group at nitrogen requires specialized reagents and conditions due to the fluorine atoms' high electronegativity and reactivity.

- Handling nitrile group : Stability of the nitrile under reaction conditions must be maintained.

Data Table: Comparative Preparation Methods for Similar Pyrrole Derivatives

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Begin with a pyrrole core and introduce substituents stepwise. Bromination at position 4 can be achieved using N-bromosuccinimide (NBS) under radical initiation. Difluoromethylation at position 1 may utilize ClCFH or CFHBr with Cu(I) catalysis. Optimize yields by adjusting solvents (e.g., DMF for polar intermediates), temperatures (0–80°C), and catalysts (e.g., Pd(PPh) for cross-coupling). Monitor reaction progress via TLC and HPLC, and purify via column chromatography.

Q. Which spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Use -, -, and -NMR to verify substituent positions and purity (e.g., -NMR for difluoromethyl group splitting patterns).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or HRMS).

- X-Ray Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Refine using SHELXL and validate with WinGX/ORTEP for anisotropic displacement parameters.

Q. How can solubility and stability be assessed under varying experimental conditions?

- Methodological Answer : Test solubility in aprotic solvents (e.g., DMSO, THF) and protic solvents (e.g., methanol). Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Use DSC/TGA to determine thermal stability.

Advanced Research Questions

Q. How can structural contradictions in anisotropic displacement parameters (ADPs) during X-ray refinement be resolved?

- Methodological Answer : Re-examine data collection for completeness (≥98%) and resolution (≤0.8 Å). Apply SHELXL restraints (e.g., DELU and SIMU) to model thermal motion. Compare ADPs with similar structures in the Cambridge Structural Database (CSD). Use Mercury’s void analysis to check for solvent-accessible regions. Validate with checkCIF/PLATON.

Q. What structure-activity relationship (SAR) insights guide modification for enhanced biological activity?

- Methodological Answer : Modify substituents at positions 1 and 2:

- Position 1 : Larger groups (e.g., spirocyclohexyl) may enhance agonist activity, while smaller groups (e.g., difluoromethyl) favor antagonist profiles.

- Position 2 : Electron-withdrawing groups (e.g., CN) improve metabolic stability.

Test derivatives in receptor-binding assays (e.g., PR modulation) and ADMET studies.

Q. What computational methods predict the reactivity of the difluoromethyl group in nucleophilic substitutions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states and calculate Fukui indices for electrophilic sites. Validate with kinetic studies (e.g., stopped-flow techniques) in polar aprotic solvents. Compare with experimental -NMR reaction monitoring.

Q. How can packing similarity analysis improve polymorph screening for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.